molecular formula C22H16N2O4 B4403884 2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Cat. No.: B4403884
M. Wt: 372.4 g/mol
InChI Key: GFCYCJOBDPFBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzoxazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Core: This step involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzoxazinone ring.

    Substitution Reactions: The benzoxazinone core is then subjected to substitution reactions to introduce the methoxy and phenyl groups. This can be achieved using various reagents such as methoxybenzoyl chloride and phenylboronic acid in the presence of a palladium catalyst.

    Final Coupling: The final step involves coupling the substituted benzoxazinone with a suitable amine or amide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzoxazinone ring can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: It is investigated for its ability to modulate various biological pathways and its potential as a drug candidate.

    Materials Science: It is explored for its use in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory and cancer pathways.

    Modulate Receptors: It can bind to and modulate the activity of specific receptors, leading to changes in cellular signaling.

    Induce Apoptosis: It can induce programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share structural similarities and biological activities.

    Quinazolinone Derivatives: Compounds like 4-hydroxy-2-quinazolinone have similar core structures and are studied for similar applications.

Properties

IUPAC Name

2-methoxy-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-27-19-9-5-3-7-17(19)20(25)23-15-12-10-14(11-13-15)21-24-18-8-4-2-6-16(18)22(26)28-21/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCYCJOBDPFBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.